3-(2-methanesulfonylpropan-2-yl)-4-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methanesulfonylpropan-2-yl)-4-methyl-1H-pyrazol-5-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with a methanesulfonyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methanesulfonylpropan-2-yl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methyl-1H-pyrazol-5-amine with 2-methanesulfonylpropan-2-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-methanesulfonylpropan-2-yl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding the corresponding amine.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-(2-methanesulfonylpropan-2-yl)-4-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methanesulfonylpropan-2-yl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-methanesulfonylethyl)sulfanyl]-2-methyl-2-(propan-2-ylamino)butanoic acid
- 3-iodo-N-(2-methanesulfonyl-1,1-dimethylethyl)-N’-(2-methyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethylethyl)phenyl)phthalamide
Uniqueness
3-(2-methanesulfonylpropan-2-yl)-4-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its methanesulfonyl group provides a reactive site for further chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H15N3O2S |
---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
4-methyl-5-(2-methylsulfonylpropan-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H15N3O2S/c1-5-6(10-11-7(5)9)8(2,3)14(4,12)13/h1-4H3,(H3,9,10,11) |
InChI Key |
FGUKWCPYSNWLGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1N)C(C)(C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.